1-Cyclohexyl-2-propen-1-one

Description

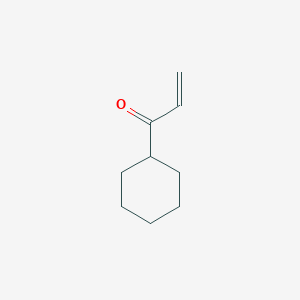

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-2-9(10)8-6-4-3-5-7-8/h2,8H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXOZSJIRHYARIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176172 | |

| Record name | 1-Cyclohexyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2177-34-6 | |

| Record name | 1-Cyclohexyl-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2177-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclohexyl-2-propen-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002177346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclohexyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclohexyl-2-propen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.854 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 1-Cyclohexyl-2-propen-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclohexyl-2-propen-1-one, also commonly known as cyclohexyl vinyl ketone, is an α,β-unsaturated ketone with significant applications in organic synthesis. Its chemical structure, featuring a cyclohexyl ring attached to a propenone moiety, imparts a unique reactivity profile, making it a valuable intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, structural details, and key experimental protocols. Particular attention is given to its role in Michael addition reactions, a cornerstone of its synthetic utility.

Chemical Structure and Identification

This compound is characterized by a vinyl group attached to a carbonyl carbon, which is also bonded to a cyclohexane ring. This arrangement results in a conjugated system that dictates its chemical behavior.

Table 1: Structural and Identification Data for this compound

| Identifier | Value | Citation |

| IUPAC Name | 1-cyclohexylprop-2-en-1-one | [1] |

| Common Name | Cyclohexyl vinyl ketone | [2] |

| CAS Number | 2177-34-6 | [1][2] |

| Molecular Formula | C₉H₁₄O | [1][2] |

| Molecular Weight | 138.21 g/mol | [1][2] |

| SMILES | C=CC(=O)C1CCCCC1 | [1] |

| InChI Key | WXOZSJIRHYARIF-UHFFFAOYSA-N | [1][2] |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value (Computed) | Citation |

| XLogP3 | 2.6 | [1] |

| Topological Polar Surface Area | 17.1 Ų | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 2 | [1] |

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving the formation of the corresponding allylic alcohol, 1-cyclohexyl-2-propen-1-ol, followed by its oxidation.

Synthesis of 1-Cyclohexyl-2-propen-1-ol (Precursor)

A common method for the synthesis of the precursor alcohol involves the Grignard reaction between cyclohexanecarboxaldehyde and vinylmagnesium bromide.

Experimental Procedure:

-

To a solution of vinylmagnesium bromide (1.1 equivalents) in dry tetrahydrofuran (THF) cooled to 0 °C under an inert atmosphere, a solution of cyclohexanecarboxaldehyde (1.0 equivalent) in dry THF is added dropwise.

-

The reaction mixture is stirred at 0 °C and allowed to warm to room temperature over several hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent, such as ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude 1-cyclohexyl-2-propen-1-ol.

-

The crude product can be purified by flash column chromatography.

Oxidation to this compound

The oxidation of the allylic alcohol to the desired α,β-unsaturated ketone can be accomplished using various reagents. A mild and efficient method involves the use of Dess-Martin periodinane (DMP).

Experimental Procedure:

-

To a solution of 1-cyclohexyl-2-propen-1-ol (1.0 equivalent) in dichloromethane (DCM) is added Dess-Martin periodinane (1.2 equivalents) in one portion at room temperature.

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

The mixture is stirred vigorously until the layers become clear.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting crude product, this compound, can be purified by flash column chromatography.

Chemical Reactivity and Synthetic Applications

The core reactivity of this compound is defined by its α,β-unsaturated carbonyl system. This moiety makes the compound an excellent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles.

Michael Addition

The Michael addition is a key transformation of this compound, enabling the formation of carbon-carbon and carbon-heteroatom bonds at the β-position. This reaction is fundamental in the construction of more complex molecular architectures.

General Reaction Scheme:

A nucleophile adds to the β-carbon of the propenone system, leading to the formation of an enolate intermediate, which is subsequently protonated to yield the 1,4-adduct.

Visualizations

Synthetic Workflow

The following diagram illustrates a typical synthetic workflow for the preparation of this compound.

Caption: Synthetic pathway for this compound.

Michael Addition Mechanism

The diagram below outlines the mechanism of the Michael addition reaction with this compound using a generic nucleophile.

Caption: Mechanism of the Michael addition reaction.

Spectroscopic Data

Spectroscopic data is essential for the characterization of this compound. Key spectral features are summarized below.

Table 3: Spectroscopic Data for this compound

| Spectrum Type | Key Features | Citation |

| ¹³C NMR | Signals corresponding to carbonyl, vinyl, and cyclohexyl carbons. | [1] |

| GC-MS | Molecular ion peak and characteristic fragmentation pattern. | [1] |

| IR Spectroscopy | Strong absorption band for the C=O stretch of the conjugated ketone and bands for C=C stretching. | [1] |

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile building block in organic chemistry. Its synthesis via the oxidation of its corresponding alcohol is a reliable method for its preparation. The pronounced electrophilicity at the β-carbon makes it a prime substrate for Michael addition reactions, providing a powerful tool for the formation of new chemical bonds. A thorough understanding of its chemical properties, structure, and reactivity is crucial for its effective utilization in research and development.

References

Synthesis and Preparation of 1-Cyclohexyl-2-propen-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and potential biological relevance of 1-Cyclohexyl-2-propen-1-one. This α,β-unsaturated ketone is a molecule of interest for its potential applications in organic synthesis and as a scaffold in drug discovery. This document details the synthetic route from commercially available starting materials, including experimental protocols and characterization data. Furthermore, it explores the potential biological activities of this class of compounds, offering insights for professionals in drug development.

Synthetic Pathway

The synthesis of this compound can be achieved in a two-step process. The first step involves the synthesis of the precursor alcohol, 1-Cyclohexyl-2-propen-1-ol, via a Grignard reaction. The subsequent step is the oxidation of this secondary allylic alcohol to the desired α,β-unsaturated ketone.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Cyclohexyl-2-propen-1-ol

This procedure details the preparation of the alcohol precursor via the reaction of cyclohexanecarboxaldehyde with vinyl magnesium bromide.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Cyclohexanecarboxaldehyde | 112.17 | 223 | 24.0 g |

| 1.3 M Vinyl Magnesium Bromide in THF | - | 253.5 | 195 mL |

| Dry Tetrahydrofuran (THF) | - | - | 180 mL |

| Saturated Aqueous NH₄Cl | - | - | As needed |

| Ethyl Acetate | - | - | As needed |

| Saturated Aqueous NaHCO₃ | - | - | As needed |

| Brine | - | - | As needed |

| Magnesium Sulfate (MgSO₄) | - | - | As needed |

Procedure:

-

To a flame-dried flask containing 140 mL of dry tetrahydrofuran (THF), previously degassed and flushed with nitrogen, add 195 mL (253.5 mmol) of 1.3 M vinyl magnesium bromide in THF dropwise over 5 minutes at 0°C under a nitrogen atmosphere.

-

Stir the resulting solution for 5 minutes at 0°C.

-

A solution of 24.0 g (223 mmol) of cyclohexanecarboxaldehyde in 40 mL of dry THF is then added via syringe at 0°C.

-

The reaction mixture is stirred for 3.75 hours at a temperature between 0°C and 5°C under a nitrogen atmosphere.

-

After the reaction is complete, quench the reaction at 0°C by the careful addition of saturated aqueous ammonium chloride.

-

Pour the resulting suspension into 1 L of ice-cold saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Combine the organic extracts and wash sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

-

Dry the ethyl acetate extract over magnesium sulfate, filter, and concentrate under reduced pressure at room temperature to yield 1-Cyclohexyl-2-propen-1-ol.

Expected Yield: Approximately 31.0 g.

Step 2: Synthesis of this compound via Swern Oxidation

This protocol describes the oxidation of the secondary allylic alcohol, 1-Cyclohexyl-2-propen-1-ol, to the target α,β-unsaturated ketone using a Swern oxidation.

Reaction Scheme:

Caption: Experimental workflow for the Swern oxidation.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (equiv) |

| 1-Cyclohexyl-2-propen-1-ol | 140.22 | 1.0 |

| Oxalyl Chloride | 126.93 | 1.5 |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 2.7 |

| Triethylamine (Et₃N) | 101.19 | 7.0 |

| Dry Dichloromethane (CH₂Cl₂) | - | - |

| Water (H₂O) | - | - |

| Brine | - | - |

| Sodium Sulfate (Na₂SO₄) | - | - |

Procedure:

-

To a solution of oxalyl chloride (1.5 equiv) in dry dichloromethane (DCM), add a solution of dimethyl sulfoxide (2.7 equiv) in dry DCM dropwise at -78°C over 5 minutes.

-

After stirring for 5 minutes, a solution of 1-cyclohexyl-2-propen-1-ol (1.0 equiv) in dry DCM is added dropwise over 5 minutes.

-

Maintain the reaction mixture at -78°C for 30 minutes.

-

Add triethylamine (7.0 equiv) dropwise over 10 minutes.

-

Allow the mixture to warm to room temperature.

-

Add water to quench the reaction.

-

Extract the product with DCM.

-

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain this compound.

Characterization Data

The structure of this compound can be confirmed by spectroscopic methods.

Table of Physicochemical and Spectroscopic Data:

| Property | Value |

| Molecular Formula | C₉H₁₄O |

| Molecular Weight | 138.21 g/mol |

| Appearance | Colorless to pale yellow liquid (predicted) |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 55, 2nd Highest: 83, 3rd Highest: 41[1] |

| Infrared Spectroscopy | Characteristic C=O and C=C stretching frequencies are expected. |

Biological and Pharmacological Context

For professionals in drug development, understanding the potential biological activities of a novel compound is crucial. This compound belongs to the class of α,β-unsaturated ketones, which are known for their biological reactivity.

Mechanism of Action of α,β-Unsaturated Ketones

The key structural feature of α,β-unsaturated ketones is the conjugated system of a carbon-carbon double bond and a carbonyl group. This arrangement makes the β-carbon electrophilic and susceptible to nucleophilic attack by biological macromolecules. This type of reaction is known as a Michael addition.

References

An In-depth Technical Guide to 1-Cyclohexylprop-2-en-1-one (Cyclohexyl Vinyl Ketone)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexylprop-2-en-1-one, commonly known as cyclohexyl vinyl ketone, is an α,β-unsaturated ketone featuring a cyclohexyl ring attached to a vinyl ketone moiety. This bifunctional architecture makes it a valuable intermediate and building block in organic synthesis. As an enone, it possesses two key reactive sites: the carbonyl carbon and the β-unsaturated carbon, rendering it susceptible to both 1,2- and 1,4-nucleophilic addition. This reactivity is harnessed in various carbon-carbon bond-forming reactions, including Michael additions and Diels-Alder cycloadditions, making it a useful reagent for constructing more complex molecular frameworks in pharmaceutical and materials science research.[1]

IUPAC Nomenclature and Chemical Identity

The systematic name for cyclohexyl vinyl ketone, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 1-cyclohexylprop-2-en-1-one .[2] The naming convention prioritizes the ketone functional group, with the three-carbon chain being a "propenone." The cyclohexyl group is a substituent at position 1, and the double bond is located at position 2 of the propenone chain.

Physicochemical and Spectroscopic Data

The key physical, chemical, and spectroscopic properties of 1-cyclohexylprop-2-en-1-one are summarized in the table below. This data is essential for its identification, purification, and use in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₄O | [1][2] |

| Molecular Weight | 138.21 g/mol | [1][2] |

| CAS Number | 2177-34-6 | [1][2] |

| Appearance | Yellow to colorless oil | [3] |

| Density | 0.925 g/cm³ | [3] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| InChI | InChI=1S/C9H14O/c1-2-9(10)8-6-4-3-5-7-8/h2,8H,1,3-7H2 | [1][2] |

| SMILES | C=CC(=O)C1CCCCC1 | [2] |

| IR Absorption (C=O) | ~1685-1666 cm⁻¹ (Conjugated Ketone) | [4] |

| ¹H NMR (Typical Shifts) | Vinyl H: δ 5.8-6.5 ppm; Cyclohexyl H: δ 1.0-3.0 ppm | [5] |

| ¹³C NMR (Typical Shifts) | Carbonyl C: δ 190-215 ppm; Alkene C: δ 110-150 ppm | [6][7][8] |

Note: Specific, experimentally determined boiling point, melting point, and detailed spectral peak data for this compound are not consistently available in public databases. The provided spectroscopic values are typical ranges for α,β-unsaturated ketones with similar structures.

Synthesis and Experimental Protocols

The synthesis of cyclohexyl vinyl ketone can be achieved through several established methods for creating vinyl ketones. A common and effective approach is the reaction of a vinyl Grignard reagent, such as vinylmagnesium bromide, with a corresponding acyl chloride, in this case, cyclohexanecarbonyl chloride.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes a representative method for the synthesis of 1-cyclohexylprop-2-en-1-one.

Materials:

-

Magnesium turnings

-

Vinyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Cyclohexanecarbonyl chloride

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)

Procedure:

-

Preparation of Vinylmagnesium Bromide:

-

A three-necked, flame-dried round-bottomed flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel is charged with magnesium turnings (1.2 equivalents) under an inert atmosphere (N₂ or Ar).

-

Anhydrous THF is added to cover the magnesium. A small amount of vinyl bromide is added to initiate the reaction.

-

Once the reaction begins (indicated by bubbling and heat), a solution of vinyl bromide (1.1 equivalents) in anhydrous THF is added dropwise at a rate that maintains a gentle reflux.[9]

-

After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution is then cooled to 0 °C.

-

-

Acylation Reaction:

-

A solution of cyclohexanecarbonyl chloride (1.0 equivalent) in anhydrous THF is added dropwise to the cooled vinylmagnesium bromide solution with vigorous stirring. The temperature should be maintained at or below 0 °C during the addition.[10]

-

Upon completion of the addition, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

-

-

Workup and Purification:

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted two times with diethyl ether or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by vacuum distillation or flash column chromatography on silica gel to yield pure 1-cyclohexylprop-2-en-1-one.

-

Reactivity and Synthetic Applications

The primary utility of cyclohexyl vinyl ketone in drug development and organic synthesis stems from its nature as a Michael acceptor. The electron-withdrawing carbonyl group polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to attack by a wide range of soft nucleophiles.

The Michael Addition Reaction

The conjugate (or 1,4-) addition of a nucleophile to an α,β-unsaturated carbonyl compound is known as the Michael reaction. This reaction is a cornerstone of C-C bond formation. For cyclohexyl vinyl ketone, a Michael donor (the nucleophile) adds to the β-carbon of the vinyl group. This process typically involves the generation of an enolate intermediate which is then protonated during workup to give the final 1,5-dicarbonyl compound or a related structure.

Common Michael donors include:

-

Enolates derived from ketones, esters, and malonates

-

Organocuprates (Gilman reagents)

-

Amines

-

Thiols

Visualization of Key Signaling Pathway: The Michael Addition

The following diagram illustrates the logical workflow of a base-catalyzed Michael addition reaction using dimethyl malonate as the nucleophile (Michael donor) and 1-cyclohexylprop-2-en-1-one as the Michael acceptor.

Caption: Workflow of the Michael Addition Reaction.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 1-Cyclohexyl-2-propen-1-one | C9H14O | CID 75119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. rsc.org [rsc.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. bhu.ac.in [bhu.ac.in]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Regioselectivity in the addition of vinylmagnesium bromide to heteroarylic ketones: C- versus O-alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data interpretation for 1-Cyclohexyl-2-propen-1-one (NMR, IR, MS)

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive interpretation of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the α,β-unsaturated ketone, 1-cyclohexyl-2-propen-1-one. The integration of these spectroscopic techniques allows for an unambiguous structural elucidation and provides a foundational understanding of the molecule's chemical characteristics.

Executive Summary

This compound is a ketone derivative featuring a cyclohexyl ring attached to a propenone moiety. Spectroscopic analysis confirms the presence of the key functional groups: a carbonyl group in conjugation with a vinyl group, and a saturated cyclohexyl ring. Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the carbon-hydrogen framework. Infrared spectroscopy corroborates the presence of the conjugated ketone system. Mass spectrometry reveals the molecular weight and characteristic fragmentation patterns of the molecule. This document outlines the experimental methodologies, presents the spectral data in tabular format for clarity, and offers a detailed interpretation of the observed spectra.

Spectroscopic Data Presentation

The spectroscopic data for this compound are summarized in the following tables.

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.80 | dd | 1H | =CH- (trans to C=O) |

| 6.25 | dd | 1H | =CH₂ (cis to H) |

| 5.75 | dd | 1H | =CH₂ (trans to H) |

| 2.80 | m | 1H | α-CH (cyclohexyl) |

| 1.85 - 1.60 | m | 5H | Cyclohexyl CH₂ |

| 1.40 - 1.10 | m | 5H | Cyclohexyl CH₂ |

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 203.0 | C=O (Ketone) |

| 136.0 | =CH- |

| 128.5 | =CH₂ |

| 51.0 | α-CH (cyclohexyl) |

| 29.0 | Cyclohexyl CH₂ |

| 26.0 | Cyclohexyl CH₂ |

| 25.5 | Cyclohexyl CH₂ |

Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 2925, 2855 | C-H stretch (cyclohexyl) |

| 1685 | C=O stretch (conjugated ketone) |

| 1615 | C=C stretch (alkene) |

| 1450 | CH₂ bend (cyclohexyl) |

| 980 | =C-H bend (trans alkene) |

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 138 | 25 | [M]⁺ (Molecular Ion) |

| 83 | 100 | [C₆H₁₁]⁺ (Cyclohexyl cation) |

| 55 | 85 | [C₄H₇]⁺ or [C₃H₃O]⁺ |

| 41 | 60 | [C₃H₅]⁺ (Allyl cation) |

Spectroscopic Interpretation

The collective data from NMR, IR, and MS analyses provide a cohesive structural confirmation of this compound.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum distinctly shows the signals for the vinyl protons between 5.75 and 6.80 ppm. The complex splitting pattern (doublet of doublets) for these protons is characteristic of a three-spin system with different coupling constants between the geminal and vicinal protons. The signal at 2.80 ppm corresponds to the methine proton on the cyclohexyl ring adjacent to the carbonyl group, which is deshielded by the electron-withdrawing effect of the ketone. The overlapping multiplets between 1.10 and 1.85 ppm are assigned to the remaining ten protons of the cyclohexyl ring.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum shows a total of seven distinct signals, consistent with the seven unique carbon environments in the molecule. The downfield signal at 203.0 ppm is characteristic of a ketone carbonyl carbon. The two signals at 136.0 and 128.5 ppm correspond to the sp² hybridized carbons of the alkene. The signal at 51.0 ppm is assigned to the α-carbon of the cyclohexyl ring attached to the carbonyl group. The remaining three signals in the aliphatic region (29.0, 26.0, and 25.5 ppm) are attributed to the other methylene carbons of the cyclohexyl ring.

Infrared (IR) Spectrum Analysis

The IR spectrum provides key functional group information. The strong absorption band at 1685 cm⁻¹ is indicative of the C=O stretching vibration of an α,β-unsaturated ketone. The conjugation lowers the frequency from that of a typical saturated ketone (around 1715 cm⁻¹). The peak at 1615 cm⁻¹ corresponds to the C=C stretching of the alkene. The bands at 2925 and 2855 cm⁻¹ are due to the C-H stretching vibrations of the cyclohexyl group. The out-of-plane bending vibration for the trans-alkene protons is observed at 980 cm⁻¹.

Mass Spectrum Analysis

The mass spectrum shows a molecular ion peak [M]⁺ at m/z 138, which corresponds to the molecular weight of this compound (C₉H₁₄O). The base peak at m/z 83 is attributed to the stable cyclohexyl cation ([C₆H₁₁]⁺), formed by the cleavage of the bond between the cyclohexyl ring and the carbonyl group.[1] Another prominent peak at m/z 55 can be attributed to the loss of the cyclohexyl group to form the [CH₂=CH-C=O]⁺ fragment or further fragmentation of the cyclohexyl ring.[1] The peak at m/z 41 corresponds to the allyl cation ([C₃H₅]⁺).[1]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques described.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) and transferred to a 5 mm NMR tube. The spectrum is recorded on a 400 MHz (or higher) spectrometer. For ¹H NMR, 16-32 scans are typically acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans (1024 or more) are necessary due to the lower natural abundance of the ¹³C isotope, with a relaxation delay of 2-5 seconds. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

For a liquid sample like this compound, a neat spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The plates are then mounted in the spectrometer's sample holder. The spectrum is typically recorded over the range of 4000-400 cm⁻¹ by co-adding 16 or 32 scans to improve the signal-to-noise ratio. A background spectrum of the clean plates is recorded prior to the sample analysis and automatically subtracted.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and purification. For electron ionization (EI), the sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion.

Logical Relationships and Workflows

The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide, as well as a typical experimental workflow.

Caption: Experimental workflow for spectroscopic analysis.

Caption: Information flow in spectroscopic analysis.

References

An In-depth Technical Guide to the Physical and Biological Characteristics of 1-Cyclohexyl-2-propen-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and potential biological characteristics of 1-Cyclohexyl-2-propen-1-one. Due to a lack of readily available experimental data in public databases, this document combines computational data with established principles for the characterization of α,β-unsaturated ketones.

Section 1: Physical Characteristics

This compound, an α,β-unsaturated ketone, possesses a molecular structure that dictates its physical properties. While specific experimentally determined values for its boiling point and density are not widely published, computational estimates from reliable chemical databases provide valuable insights.

Data Presentation: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₄O | PubChem |

| Molecular Weight | 138.21 g/mol | PubChem[1] |

| Boiling Point | Not experimentally determined. | N/A |

| Density | Not experimentally determined. | N/A |

| XLogP3-AA (LogP) | 2.6 | PubChem[1] |

Note: The boiling point and density are key physical parameters that are crucial for handling, purification (e.g., distillation), and reaction setup. The provided LogP value suggests that this compound has a moderate level of lipophilicity.

Section 2: Experimental Protocols for Physical Characterization

The following are detailed, generalized methodologies for the experimental determination of the boiling point and density of a liquid ketone like this compound.

2.1 Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and accurate method for its determination in a laboratory setting is distillation.

Experimental Workflow: Boiling Point Determination by Distillation

Caption: Workflow for boiling point determination.

Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer with the bulb positioned at the level of the side arm of the distillation head, and a receiving flask.

-

Sample Preparation: Place a small volume of this compound and a few boiling chips into the distillation flask.

-

Heating: Gently and uniformly heat the flask using a heating mantle.

-

Observation of Reflux: Observe the condensation and reflux of the liquid within the apparatus.

-

Temperature Recording: Record the temperature at which the first drop of distillate is collected in the receiving flask. Continue to monitor the temperature until the distillation is complete, recording the temperature range. For a pure compound, this range should be narrow.

-

System Cooldown: Allow the apparatus to cool down completely before disassembly.

2.2 Determination of Density

Density is the mass per unit volume of a substance. A straightforward and accurate method for determining the density of a liquid is by using a pycnometer.

Experimental Workflow: Density Determination using a Pycnometer

Caption: Workflow for density determination.

Methodology:

-

Pycnometer Preparation: Thoroughly clean and dry a pycnometer of a known volume.

-

Weighing (Empty): Accurately weigh the empty pycnometer on an analytical balance.

-

Filling: Carefully fill the pycnometer with this compound, ensuring no air bubbles are trapped.

-

Weighing (Filled): Weigh the filled pycnometer.

-

Temperature Measurement: Record the temperature of the sample.

-

Calculation: Calculate the density using the formula: Density = (Mass of filled pycnometer - Mass of empty pycnometer) / Volume of pycnometer.

Section 3: Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, its chemical structure as an α,β-unsaturated ketone provides a strong basis for predicting its biological interactions. This class of compounds is known for its reactivity, particularly as Michael acceptors.

3.1 Michael Addition and Cellular Interactions

The electrophilic β-carbon of the α,β-unsaturated carbonyl moiety is susceptible to nucleophilic attack by biological macromolecules. A primary mechanism of action for many α,β-unsaturated ketones is through Michael addition reactions with sulfhydryl groups of cysteine residues in proteins.

Logical Relationship: Michael Addition Reactivity

Caption: Reactivity of this compound.

3.2 Potential Signaling Pathway Involvement: Keap1-Nrf2 Pathway

A well-established signaling pathway often modulated by α,β-unsaturated ketones is the Keap1-Nrf2 pathway, which is a critical regulator of the cellular antioxidant response.

-

Keap1 (Kelch-like ECH-associated protein 1): This protein acts as a sensor for oxidative and electrophilic stress. It contains reactive cysteine residues.

-

Nrf2 (Nuclear factor erythroid 2-related factor 2): This is a transcription factor that upregulates the expression of antioxidant and detoxification enzymes.

Under normal conditions, Keap1 binds to Nrf2 and promotes its degradation. When an electrophile, such as this compound, enters the cell, it can form a covalent adduct with the cysteine residues on Keap1. This modification of Keap1 prevents it from targeting Nrf2 for degradation. As a result, Nrf2 can translocate to the nucleus and activate the expression of antioxidant response element (ARE)-driven genes.

Signaling Pathway: Postulated Keap1-Nrf2 Activation

Caption: Keap1-Nrf2 pathway modulation.

This guide provides foundational information for researchers working with this compound. The absence of extensive experimental data highlights an opportunity for further research to fully characterize this compound's physical and biological properties. The provided protocols and proposed mechanism of action offer a starting point for such investigations.

References

An In-Depth Technical Guide on the Electronic and Steric Effects on 1-Cyclohexyl-2-propen-1-one Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic and steric factors governing the reactivity of 1-cyclohexyl-2-propen-1-one, a model α,β-unsaturated ketone. A thorough examination of its susceptibility to nucleophilic attack, particularly through the Michael addition pathway, is presented. This document is intended to serve as a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development by detailing the underlying principles of its reactivity, providing established experimental protocols for its study, and contextualizing its potential biological implications through the lens of covalent modification of cellular signaling proteins.

Introduction

This compound, a member of the α,β-unsaturated ketone family, possesses a conjugated system that renders it susceptible to both 1,2- and 1,4-nucleophilic addition. The reactivity of this class of compounds is of significant interest due to their utility as synthetic intermediates and their role as electrophilic "warheads" in the design of covalent inhibitors for therapeutic applications. The interplay of electronic and steric effects, dictated by the cyclohexyl and vinyl moieties, critically influences the regioselectivity and rate of nucleophilic attack. Understanding these factors is paramount for predicting and controlling the outcomes of reactions involving this versatile chemical entity.

Electronic and Steric Effects on Reactivity

The reactivity of this compound is primarily governed by the electronic properties of its conjugated system and the steric hindrance imposed by the bulky cyclohexyl group.

Electronic Effects

The α,β-unsaturated ketone functionality in this compound creates a polarized system. The electron-withdrawing nature of the carbonyl group delocalizes the π-electrons of the carbon-carbon double bond, resulting in a partial positive charge on the β-carbon. This renders the β-carbon electrophilic and susceptible to attack by nucleophiles, leading to a 1,4-conjugate addition, commonly known as the Michael addition.

The relative electrophilicity of the carbonyl carbon (C-1) and the β-carbon (C-3) determines the regioselectivity of the nucleophilic attack. While the carbonyl carbon possesses a significant partial positive charge, making it a "hard" electrophilic center, the β-carbon is a "softer" electrophilic center. According to Hard/Soft Acid/Base (HSAB) theory, hard nucleophiles (e.g., organolithium reagents) tend to favor 1,2-addition at the carbonyl carbon, while soft nucleophiles (e.g., thiols, amines) preferentially undergo 1,4-addition at the β-carbon.

Steric Effects

The cyclohexyl group attached to the carbonyl carbon exerts a significant steric effect. This bulky substituent hinders the approach of nucleophiles to the carbonyl carbon (C-1), thereby disfavoring 1,2-addition. Consequently, for many nucleophiles, the more sterically accessible β-carbon becomes the preferred site of attack, further promoting the Michael addition pathway. The chair conformation of the cyclohexane ring can also influence the trajectory of nucleophilic attack, potentially leading to diastereoselectivity in the products of conjugate addition.

Quantitative Reactivity Data

While specific kinetic data for the reaction of this compound with a wide range of nucleophiles is not extensively documented in publicly available literature, data from analogous systems, such as cyclohexenone, can provide valuable insights. The following table summarizes representative second-order rate constants (k₂) for the Michael addition of thiols to cyclic enones, which serve as a reasonable proxy for estimating the reactivity of this compound.

| Enone | Nucleophile (Thiol) | Solvent | k₂ (M⁻¹s⁻¹) | Reference |

| Cyclohex-2-en-1-one | N-Acetylcysteine | Water | ~1-10 | [1] |

| Cyclohex-2-en-1-one | Glutathione (GSH) | Water | ~0.1-1 | [1] |

| Phenyl Maleimide | N-acetyl-O-methyl-cysteine | Buffer/Acetonitrile | 1300 | [2] |

| Bromo-phenylpropynone | N-acetyl-O-methyl-cysteine | Buffer/Acetonitrile | 1780 | [2] |

Note: The reactivity is highly dependent on the specific thiol, the solvent, and the pH of the reaction medium. Generally, the rate of Michael addition of thiols to α,β-unsaturated carbonyls is significant, with thiolate anions being the reactive species.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the oxidation of the corresponding alcohol, 1-cyclohexyl-2-propen-1-ol.

Procedure for the Synthesis of 1-Cyclohexyl-2-propen-1-ol:

-

To a solution of cyclohexanecarboxaldehyde (1 equivalent) in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C, add vinylmagnesium bromide (1.1 to 1.5 equivalents) dropwise.

-

Stir the reaction mixture at 0 °C for several hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 1-cyclohexyl-2-propen-1-ol.

-

Purify the product by flash column chromatography on silica gel.

Procedure for the Oxidation to this compound:

-

Dissolve 1-cyclohexyl-2-propen-1-ol (1 equivalent) in a suitable organic solvent such as dichloromethane (DCM).

-

Add an oxidizing agent, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), portion-wise at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitor by TLC).

-

Filter the reaction mixture through a pad of celite or silica gel to remove the oxidant byproducts.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the product by flash column chromatography on silica gel.

Kinetic Analysis of Michael Addition by ¹H NMR Spectroscopy

Objective: To determine the rate constant for the Michael addition of a thiol to this compound.

Materials:

-

This compound

-

Thiol (e.g., N-acetylcysteine or glutathione)

-

Deuterated solvent (e.g., DMSO-d₆ or CD₃OD)

-

Internal standard (e.g., mesitylene or 1,3,5-trimethoxybenzene)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Prepare a stock solution of this compound of known concentration in the chosen deuterated solvent containing a known concentration of the internal standard.

-

Prepare a stock solution of the thiol of known concentration in the same deuterated solvent.

-

Transfer a known volume of the this compound stock solution to an NMR tube.

-

Acquire a ¹H NMR spectrum of the starting material (t=0).

-

Initiate the reaction by adding a known volume of the thiol stock solution to the NMR tube, quickly mix, and immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

-

Process the spectra and integrate the signals corresponding to a non-overlapping proton of this compound (e.g., one of the vinyl protons) and the internal standard.

-

Calculate the concentration of this compound at each time point by comparing the integral of its signal to the integral of the internal standard.

-

Plot the concentration of this compound versus time and fit the data to the appropriate rate law (e.g., second-order) to determine the rate constant.

Visualization of Reaction Mechanisms and Workflows

Michael Addition Reaction Mechanism

The following diagram illustrates the general mechanism of a base-catalyzed Michael addition of a thiol to this compound.

Caption: Mechanism of the base-catalyzed Michael addition of a thiol to this compound.

Experimental Workflow for Kinetic Analysis

The following diagram outlines the experimental workflow for determining the kinetics of the Michael addition reaction using ¹H NMR spectroscopy.

Caption: Workflow for kinetic analysis of Michael addition using ¹H NMR.

Relevance in Drug Development and Cellular Signaling

The electrophilic nature of α,β-unsaturated ketones like this compound is highly relevant in the context of drug development, particularly in the design of covalent inhibitors. These compounds can form stable covalent bonds with nucleophilic residues, most notably cysteine, on target proteins. This irreversible or slowly reversible binding can lead to prolonged and potent pharmacological effects.

Covalent Modification of Keap1 and Activation of the Nrf2 Pathway

A key signaling pathway that is modulated by electrophiles is the Keap1-Nrf2 pathway, which plays a central role in the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is targeted for degradation by the Keap1-Cul3-E3 ubiquitin ligase complex. Electrophiles, including many α,β-unsaturated ketones, can covalently modify reactive cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the ubiquitination of Nrf2. As a result, Nrf2 accumulates in the nucleus, where it binds to the Antioxidant Response Element (ARE) and drives the transcription of a battery of cytoprotective genes.

The following diagram illustrates the covalent modification of Keap1 and the subsequent activation of the Nrf2 signaling pathway.

Caption: Covalent modification of Keap1 by an electrophile activates the Nrf2 pathway.

Conclusion

The reactivity of this compound is a nuanced interplay of electronic and steric factors that predominantly favors the Michael addition pathway for soft nucleophiles. The bulky cyclohexyl group sterically shields the carbonyl carbon, directing nucleophilic attack to the more accessible β-carbon. This predictable reactivity profile, coupled with its identity as an electrophilic α,β-unsaturated ketone, makes it a valuable tool in organic synthesis and a relevant scaffold in the design of covalent inhibitors. Its potential to modulate cellular signaling pathways, such as the Keap1-Nrf2 system, underscores the importance of understanding its fundamental chemical properties for applications in medicinal chemistry and drug discovery. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for further investigation and exploitation of the chemistry of this compound and related compounds.

References

Cyclohexyl Propenone Derivatives: A Technical Guide to Their Potential Biological Activities

Abstract: Cyclohexyl propenone derivatives, a class of compounds structurally related to chalcones, are emerging as a versatile scaffold in medicinal chemistry. Their unique chemical architecture, featuring a cyclohexyl ring linked to a propenone system, provides a foundation for diverse pharmacological activities. This technical guide offers an in-depth review of the current research on the biological potential of these derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. We consolidate quantitative data from various studies, provide detailed experimental protocols for key biological assays, and illustrate critical cellular pathways and workflows to support further research and drug development in this promising area.

Introduction to Cyclohexyl Propenone Derivatives

Cyclohexyl propenone derivatives belong to the larger family of α,β-unsaturated ketones. Structurally, they are characterized by a cyclohexyl moiety attached to a three-carbon propenone backbone. This core structure is often synthesized through reactions like the NaOH-catalyzed addition-ring closure of chalcone derivatives with ethyl acetoacetate[1]. The versatility of this scaffold allows for substitutions on both the cyclohexyl ring and the aromatic rings typically attached to the propenone system, leading to a vast library of compounds with varied biological activities. These activities often stem from the electrophilic nature of the α,β-unsaturated carbonyl group, which can interact with nucleophilic residues in biological macromolecules.

Anticancer Activity

Several cyclohexyl propenone and related cyclohexenone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[2][3] The mechanism of action often involves the induction of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells.

Mechanism of Action: Apoptosis Induction

Studies on ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives have shown that these compounds can inhibit cancer cell growth effectively[4]. The primary mechanism identified is the induction of apoptosis through the activation of the caspase cascade. Caspases, a family of cysteine-dependent proteases, are central to the apoptotic process. Initiator caspases activate executioner caspases (like caspase-3 and -7), which then cleave various cellular substrates, leading to the characteristic morphological changes of apoptosis[4]. Treatment of HCT116 colon cancer cells with active cyclohexenone derivatives led to a time-dependent increase in the proteolytic fragments of caspase-3 and -7, confirming the activation of this apoptotic pathway[4].

Caption: Intrinsic apoptosis pathway activated by cyclohexyl propenone derivatives.

Quantitative Data: Cytotoxicity

The anticancer potential of these derivatives is quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

| Compound Type | Cell Line | IC50 (µM) | Reference |

| Hydroquinone-Chalcone-Pyrazoline Hybrids | MCF-7 (Breast Adenocarcinoma) | 28.8 - 124.6 | [5] |

| Hydroquinone-Chalcone-Pyrazoline Hybrids | HT-29 (Colorectal Carcinoma) | 28.8 - 124.6 | [5] |

| Cinnamaldehyde-Based Chalcone Derivative (3e) | Caco-2 (Colon Cancer) | 32.19 ± 3.92 | [6] |

| Naphthoquinone esters with 2'-cyclohexyl substituent | KB, HeLa, HepG2 | Generally less active than 2'-cyclopentyl analogues | [2] |

Anti-inflammatory Activity

Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. Cyclohexyl propenone and related structures, such as cyclopentenone prostaglandins, have shown potent anti-inflammatory effects.[7][8]

Mechanism of Action: NF-κB Inhibition

A key mechanism underlying inflammation is the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Pro-inflammatory stimuli activate the IκB kinase (IKK) complex, which then phosphorylates IκB, leading to its degradation. This frees NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cyclooxygenase-2 (COX-2)[7]. Some cyclopentenone derivatives exert their anti-inflammatory effects by directly inhibiting the IKKβ subunit of the IKK complex, thereby preventing NF-κB activation[7]. Aryl-cyclohexanone derivatives have also been shown to reduce the secretion of pro-inflammatory cytokines like TNF-α and IL-6 in murine models[8].

References

- 1. Synthesis, Antimicrobial, Antioxidant Evaluation, and DFT Estimation of some New Cyclohexenone Derivatives Derived from Benzyloxy Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and anticancer evaluation of naphthoquinone esters with 2'-cyclopentyl and 2'-cyclohexyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Anti-inflammatory cyclopentenone prostaglandins are direct inhibitors of IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preclinical evidence of the anti-inflammatory effect and toxicological safety of aryl-cyclohexanone in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and stability of 1-Cyclohexyl-2-propen-1-one in various solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and theoretical considerations regarding the solubility and stability of 1-Cyclohexyl-2-propen-1-one (also known as cyclohexyl vinyl ketone). Due to the limited availability of specific experimental data for this compound in public literature, this guide combines known properties with information on structurally similar compounds and standardized testing methodologies to offer a robust resource for laboratory professionals.

Core Concepts: Structure and Properties

This compound possesses a chemical structure that dictates its physicochemical properties. The molecule consists of a cyclohexyl ring attached to a vinyl ketone functional group. This α,β-unsaturated ketone is a key feature, influencing its reactivity and stability.

Key Structural Features:

-

Cyclohexyl Group: A bulky, non-polar moiety that contributes to the compound's hydrophobicity.

-

α,β-Unsaturated Ketone: An electrophilic system susceptible to nucleophilic attack, particularly Michael addition. This group is also a chromophore that can absorb UV light, leading to potential photodegradation.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₁₄O | PubChem |

| Molecular Weight | 138.21 g/mol | PubChem |

| Appearance | Colorless to pale yellow liquid | - |

| Odor | Pungent | - |

Solubility Profile

Estimated Solubility of this compound:

| Solvent Class | Solvent Example | Estimated Solubility | Rationale |

| Polar Protic | Water | Limited / Low | The large, non-polar cyclohexyl group dominates the molecule's character, leading to poor miscibility with water. |

| Ethanol | Soluble | The presence of the carbonyl group allows for hydrogen bonding with the hydroxyl group of ethanol, and the alkyl chain of ethanol can interact with the cyclohexyl ring. | |

| Methanol | Soluble | Similar to ethanol, the polarity and hydrogen bonding capability of methanol facilitate dissolution. | |

| Polar Aprotic | Acetone | Soluble | The ketone group of the solute can interact favorably with the ketone group of the solvent. |

| Acetonitrile | Moderately Soluble | While polar, the interaction may be less favorable than with ketones or alcohols. | |

| Non-Polar | Dichloromethane | Soluble | Good solubility is expected due to favorable van der Waals interactions. |

| Toluene | Soluble | The non-polar nature of toluene makes it a suitable solvent for the hydrophobic cyclohexyl moiety. | |

| Hexane | Soluble | Strong van der Waals forces between the non-polar solvent and the cyclohexyl group promote solubility. |

Stability Characteristics and Degradation Pathways

The stability of this compound is primarily influenced by its reactive α,β-unsaturated ketone moiety. The principal degradation pathways are anticipated to be through nucleophilic addition (Michael Addition) and photodegradation.

Chemical Stability and Michael Addition

The carbon-carbon double bond in conjugation with the carbonyl group makes the β-carbon electrophilic and susceptible to attack by nucleophiles. This reaction, known as the Michael addition, is a significant pathway for the degradation of α,β-unsaturated ketones in the presence of nucleophiles.

In aqueous environments, particularly under basic conditions, the hydroxide ion can act as a nucleophile, leading to the formation of a β-hydroxy ketone. Similarly, other nucleophiles present in a formulation could potentially react. The reaction is generally catalyzed by either acid or base.

Caption: Michael Addition Pathway.

Photostability

α,β-Unsaturated ketones are known to be photoreactive. The carbonyl group can absorb ultraviolet (UV) light, leading to the formation of an excited state. This excited state can then undergo various reactions, including isomerization, cycloaddition, or degradation. For vinyl ketone polymers, photodegradation under UV light is a well-documented phenomenon that proceeds through a Norrish type II mechanism, leading to chain scission.[1][2] While this compound is a small molecule, similar photochemical principles apply, and exposure to UV radiation could lead to its degradation.

Thermal Stability

While specific data is unavailable, α,β-unsaturated ketones are generally considered to be moderately stable at ambient temperatures. However, like many organic compounds, they can be expected to decompose at elevated temperatures. Polymerization may also be a concern upon prolonged heating.

Experimental Protocols

For researchers requiring precise quantitative data, the following established methodologies are recommended.

Protocol for Determining Aqueous and Organic Solubility

This protocol is based on the principles outlined in standard methods such as the OECD Guideline for Testing of Chemicals, Section 1, Test No. 105: Water Solubility.

Objective: To determine the solubility of this compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone, dichloromethane)

-

Analytical balance

-

Thermostatically controlled shaker or magnetic stirrer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to separate the undissolved solute from the saturated solution.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated HPLC or GC method.

-

Quantification: Calculate the original concentration in the saturated solution based on the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Caption: Solubility Determination Workflow.

Protocol for Assessing Chemical Stability (Hydrolysis)

This protocol is adapted from OECD Guideline for the Testing of Chemicals, Section 1, Test No. 111: Hydrolysis as a Function of pH.

Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.

Materials:

-

This compound

-

Sterile buffer solutions at various pH levels (e.g., pH 4, 7, and 9)

-

Thermostatically controlled incubator

-

HPLC system with a suitable detector

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation: Prepare solutions of this compound in the different pH buffers at a known concentration.

-

Incubation: Store the solutions in sealed, light-protected containers at a constant temperature (e.g., 25°C or an elevated temperature to accelerate degradation).

-

Time-Point Sampling: At specified time intervals (e.g., 0, 24, 48, 72 hours, and weekly), withdraw aliquots from each solution.

-

Sample Analysis: Analyze the concentration of the remaining this compound in each sample using a validated HPLC method.

-

Data Analysis: Plot the concentration of the compound as a function of time for each pH. Determine the degradation rate constant and the half-life of the compound at each pH.

Caption: Chemical Stability Testing Workflow.

Conclusion

This compound is a compound with moderate solubility in organic solvents and limited solubility in water. Its stability is largely governed by the reactivity of the α,β-unsaturated ketone group, which is susceptible to Michael addition and potential photodegradation. For precise quantitative assessments, the experimental protocols outlined in this guide should be followed. This information is critical for researchers and professionals in drug development to ensure the proper handling, formulation, and storage of this compound.

References

Methodological & Application

Application Notes and Protocols: 1-Cyclohexyl-2-propen-1-one as a Michael Acceptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexyl-2-propen-1-one, also known as cyclohexyl vinyl ketone, is a versatile α,β-unsaturated ketone that serves as an excellent Michael acceptor in organic synthesis. The presence of the electron-withdrawing carbonyl group conjugated to a carbon-carbon double bond renders the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity makes it a valuable building block for the synthesis of complex organic molecules, including those with potential pharmaceutical applications. The Michael addition, or conjugate addition, of nucleophiles to this compound allows for the formation of new carbon-carbon and carbon-heteroatom bonds in a controlled and often stereoselective manner.

These application notes provide an overview of the utility of this compound in Michael addition reactions with various nucleophiles, including carbanions (from malonates and nitroalkanes), amines (Aza-Michael addition), and thiols (Thia-Michael addition). Detailed, representative protocols adapted from literature on analogous systems are provided to guide researchers in their experimental design.

Data Presentation: Representative Reaction Outcomes

The following tables summarize typical quantitative data for Michael additions to α,β-unsaturated ketones analogous to this compound. This data is intended to provide a general expectation of reaction efficiency and stereoselectivity.

Table 1: Organocatalyzed Michael Addition of Malonates to Cyclic Enones

| Entry | Enone | Malonate | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |

| 1 | 2-Cyclopentenone | Diethyl malonate | Chiral Diamine/Acid (10) | Methanol | 24 | 95 | >95 |

| 2 | 2-Cyclohexenone | Diethyl malonate | Chiral Diamine/Acid (10) | Methanol | 48 | 87 | 87 |

| 3 | 2-Cycloheptenone | Diethyl malonate | Chiral Diamine/Acid (10) | Methanol | 96 | 35 | 69 |

Data adapted from analogous reactions and are for representative purposes.

Table 2: Asymmetric Michael Addition of Nitroalkanes to α,β-Unsaturated Ketones

| Entry | Acceptor | Nitroalkane | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr | ee (%) |

| 1 | Chalcone derivative | Nitromethane | Chiral Thiourea (10) | Toluene | 72 | 98 | 95:5 | 97 |

| 2 | Cyclohexenone | Nitropropane | Chiral Prolinol Ether (20) | Dichloromethane | 48 | 85 | 90:10 | 92 |

Data adapted from analogous reactions and are for representative purposes.

Table 3: Aza-Michael Addition of Amines to α,β-Unsaturated Carbonyls

| Entry | Acceptor | Amine | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | Methyl acrylate | Aniline | None | Methanol | 12 | 85 |

| 2 | Cyclohexenone | Pyrrolidine | None | Water | 0.5 | 92 |

Data adapted from analogous reactions and are for representative purposes.

Table 4: Thia-Michael Addition of Thiols to α,β-Unsaturated Carbonyls

| Entry | Acceptor | Thiol | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | Cyclohexenone | Thiophenol | None | Toluene | 2 | 95 |

| 2 | Ethyl acrylate | Benzylthiol | Ferric chloride | None | 0.2 | 93 |

Data adapted from analogous reactions and are for representative purposes.

Experimental Protocols

The following are detailed, representative methodologies for key Michael addition reactions involving this compound. These protocols are adapted from established procedures for similar substrates and should be optimized for specific applications.

Protocol 1: Organocatalyzed Michael Addition of Diethyl Malonate

Objective: To synthesize diethyl 2-(3-oxo-3-cyclohexylpropyl)malonate via an enantioselective Michael addition.

Materials:

-

This compound (1.0 mmol, 138.2 mg)

-

Diethyl malonate (1.5 mmol, 240.2 mg, 227 µL)

-

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi catalyst) (0.1 mmol, 32.5 mg)

-

Benzoic Acid (0.1 mmol, 12.2 mg)

-

Toluene (2.0 mL)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a dry reaction vial equipped with a magnetic stir bar, add the chiral organocatalyst and benzoic acid.

-

Add toluene, followed by this compound and diethyl malonate at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired Michael adduct.

-

Characterize the product by NMR and determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Aza-Michael Addition of Aniline

Objective: To synthesize 3-(phenylamino)-1-cyclohexylpropan-1-one.

Materials:

-

This compound (1.0 mmol, 138.2 mg)

-

Aniline (1.2 mmol, 111.7 mg, 109 µL)

-

Methanol (5.0 mL)

-

Brine solution

-

Anhydrous sodium sulfate

-

Dichloromethane

Procedure:

-

In a round-bottom flask, dissolve this compound in methanol.

-

Add aniline to the solution at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor by TLC.

-

Once the starting material is consumed, remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

If necessary, purify the product by flash column chromatography (eluent: hexanes/ethyl acetate with a small percentage of triethylamine to prevent streaking).

Protocol 3: Thia-Michael Addition of Thiophenol

Objective: To synthesize 1-cyclohexyl-3-(phenylthio)propan-1-one.

Materials:

-

This compound (1.0 mmol, 138.2 mg)

-

Thiophenol (1.1 mmol, 121.2 mg, 113 µL)

-

Triethylamine (0.1 mmol, 10.1 mg, 14 µL) (optional, as a basic catalyst)

-

Dichloromethane (5.0 mL)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve this compound in dichloromethane in a reaction flask.

-

Add thiophenol, followed by a catalytic amount of triethylamine if desired. The reaction often proceeds without a catalyst.

-

Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by TLC.

-

After completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting product by flash column chromatography if needed.

Visualizations

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the general mechanism of a Michael addition, a typical experimental workflow, and a conceptual signaling pathway where Michael acceptors can play a role as covalent inhibitors.

Application Notes and Protocols for the Michael Addition of 1-Cyclohexyl-2-propen-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, offers a powerful and versatile method for the synthesis of a wide array of chemical compounds. This conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound is of paramount importance in organic synthesis, including the development of novel therapeutic agents. 1-Cyclohexyl-2-propen-1-one is an attractive Michael acceptor due to the presence of the cyclohexyl moiety, which can impart desirable lipophilic characteristics to the resulting adducts.

These application notes provide detailed, generalized protocols for the Michael addition of various nucleophiles to this compound. While specific experimental data for this substrate is limited in publicly available literature, the following protocols are based on well-established procedures for analogous α,β-unsaturated ketones and serve as a comprehensive guide for reaction setup, execution, and product analysis. Researchers should note that optimization of the described conditions may be necessary to achieve optimal results for this specific substrate.

Reaction Mechanism and Workflow

The Michael addition proceeds via the nucleophilic attack of a Michael donor at the β-position of the α,β-unsaturated carbonyl system of this compound. This reaction is typically catalyzed by a base, which serves to deprotonate the nucleophile, thereby increasing its nucleophilicity. The resulting enolate intermediate is then protonated to yield the final 1,4-adduct.

Figure 1. General experimental workflow for the Michael addition reaction.

Experimental Protocols

The following are detailed, representative protocols for the Michael addition of thiol, amine, and carbon nucleophiles to an α,β-unsaturated ketone, which can be adapted for this compound.

Protocol 1: Thia-Michael Addition of a Thiol Nucleophile

This protocol describes the addition of a thiol to an α,β-unsaturated ketone, a reaction known for its high efficiency and selectivity.

Materials:

-

This compound (1.0 equiv)

-

Thiol (e.g., thiophenol, benzyl thiol) (1.1 equiv)

-

Base catalyst (e.g., triethylamine (TEA), 1,8-diazabicycloundec-7-ene (DBU)) (0.1 equiv)

-

Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and the anhydrous solvent.

-

Add the thiol to the solution.

-

Add the base catalyst dropwise to the stirred solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Protocol 2: Aza-Michael Addition of an Amine Nucleophile

This protocol outlines the addition of a primary or secondary amine to an α,β-unsaturated ketone.

Materials:

-

This compound (1.0 equiv)

-

Amine (e.g., piperidine, morpholine) (1.2 equiv)

-

Solvent (e.g., methanol, ethanol, or solvent-free)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound in the chosen solvent. For a solvent-free reaction, add the neat reactants to the flask.

-

Add the amine to the solution (or neat) at room temperature with stirring.

-

Monitor the reaction by TLC or LC-MS. These reactions are often complete within 2-24 hours.

-

Upon completion, remove the solvent under reduced pressure.

-

If necessary, dissolve the residue in an organic solvent like ethyl acetate and wash with brine to remove any excess amine.

-

Dry the organic layer over anhydrous Na₂SO₄ and filter.

-

Concentrate the filtrate to yield the crude product.

-

Purify the product by column chromatography on silica gel or distillation under reduced pressure.

-

Characterize the purified product by spectroscopic methods.

Protocol 3: Michael Addition of a Carbon Nucleophile (Diethyl Malonate)

This protocol describes the addition of a soft carbon nucleophile, diethyl malonate, to an α,β-unsaturated ketone.

Materials:

-

This compound (1.0 equiv)

-

Diethyl malonate (1.5 equiv)

-

Base (e.g., sodium ethoxide (NaOEt) in ethanol, DBU) (catalytic to stoichiometric amount)

-

Anhydrous ethanol or THF

-

Dilute hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the anhydrous solvent and the base.

-

Add diethyl malonate dropwise to the stirred solution at room temperature to generate the enolate.

-

After a short period of stirring (e.g., 15-30 minutes), add a solution of this compound in the anhydrous solvent.

-

Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to reach completion.

-

Once the reaction is complete, cool the mixture to 0 °C and neutralize with dilute HCl.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

-

Characterize the purified product by spectroscopic methods.

Data Presentation

The following tables summarize representative quantitative data for Michael additions to α,β-unsaturated ketones, which can be used as a starting point for the optimization of reactions with this compound.

Table 1: Thia-Michael Addition - Representative Data

| Nucleophile | Catalyst | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| Thiophenol | TEA | DCM | 2 | 25 | >90 |

| Benzyl thiol | DBU | Acetonitrile | 1 | 25 | >95 |

| Ethanethiol | NaOEt | Ethanol | 3 | 0-25 | ~85 |

Table 2: Aza-Michael Addition - Representative Data

| Nucleophile | Catalyst | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| Piperidine | None | Methanol | 4 | 25 | >90 |

| Morpholine | None | None | 12 | 25 | ~88 |

| Aniline | Acetic Acid | Ethanol | 24 | 60 | ~75 |

Table 3: Carbon-Michael Addition - Representative Data